molecular formula C9H6BrNO B1283985 4-bromo-5-phenylisoxazole CAS No. 10557-73-0

4-bromo-5-phenylisoxazole

Cat. No.: B1283985
CAS No.: 10557-73-0
M. Wt: 224.05 g/mol
InChI Key: OPNQYKVNIGKUAF-UHFFFAOYSA-N
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Description

4-bromo-5-phenylisoxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. The presence of a bromine atom and a phenyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-phenylisoxazole can be achieved through various methods. One common approach involves the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the oxazole ring. This reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These methods allow for the efficient and scalable synthesis of the compound with high yields and purity. The use of task-specific phosphine ligands and polar solvents can enhance the regioselectivity and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-phenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxazoles, dihydro-oxazoles, and various functionalized derivatives that can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

4-bromo-5-phenylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-phenylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it can modulate signaling pathways by interacting with receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methyl-1,2-oxazole
  • 5-Phenyl-1,2-oxazole
  • 4-Chloro-5-phenyl-1,2-oxazole

Uniqueness

4-bromo-5-phenylisoxazole is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the phenyl group enhances the compound’s ability to interact with biological targets .

Properties

IUPAC Name

4-bromo-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNQYKVNIGKUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559367
Record name 4-Bromo-5-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-73-0
Record name 4-Bromo-5-phenylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10557-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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